molecular formula C19H18N2O4 B12448998 N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B12448998
M. Wt: 338.4 g/mol
InChI Key: UESVDKVNQJSRAK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dioxoisoindole core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the dioxoisoindole core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target proteins or enzymes, potentially inhibiting their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide: shares similarities with other dioxoisoindole derivatives, such as:

Uniqueness

The unique combination of the 2-hydroxyphenyl and 2-methylpropyl groups in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-11(2)10-21-18(24)13-8-7-12(9-14(13)19(21)25)17(23)20-15-5-3-4-6-16(15)22/h3-9,11,22H,10H2,1-2H3,(H,20,23)

InChI Key

UESVDKVNQJSRAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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